4-benzyl-12,12-dimethyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-(allylsulfanyl)-3-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a pyrano ring fused to a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylsulfanyl)-3-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often require heating and the use of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as refluxing with specific solvents (e.g., xylene) and the use of catalysts (e.g., potassium carbonate) are employed to enhance the efficiency of the synthesis . The scalability of these methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(allylsulfanyl)-3-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(allylsulfanyl)-3-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(allylsulfanyl)-3-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and aromatic interactions with key residues in target proteins, influencing their activity . This interaction can lead to the inhibition of enzymatic functions or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,2-d]pyrimidine derivatives: These derivatives have been studied for their diverse biological activities and synthetic versatility.
Uniqueness
The presence of the allylsulfanyl and benzyl groups provides additional sites for chemical modification, making it a valuable compound for further research and development .
Properties
CAS No. |
351341-30-5 |
---|---|
Molecular Formula |
C21H22N2O2S2 |
Molecular Weight |
398.5g/mol |
IUPAC Name |
4-benzyl-12,12-dimethyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H22N2O2S2/c1-4-10-26-20-22-18-17(15-11-21(2,3)25-13-16(15)27-18)19(24)23(20)12-14-8-6-5-7-9-14/h4-9H,1,10-13H2,2-3H3 |
InChI Key |
JSSOKQMAIDGHNI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)CC4=CC=CC=C4)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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